molecular formula C20H17N3O8 B254552 [2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate

[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate

Cat. No. B254552
M. Wt: 427.4 g/mol
InChI Key: OTCOMWZYKSTOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate, commonly known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA is a synthetic compound that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

MNPA has been found to have various scientific research applications, including its use as a fluorescent probe for detecting metal ions, as a potential anticancer agent, and as a tool for studying protein-protein interactions. MNPA has also been used to study the mechanism of action of various enzymes and proteins, making it a valuable tool for understanding biological processes.

Mechanism of Action

The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. MNPA has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. MNPA has also been shown to bind to specific proteins, such as bovine serum albumin, and alter their conformation and activity.
Biochemical and Physiological Effects:
MNPA has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of enzymes and proteins, as well as its potential as an anticancer agent. MNPA has also been found to have antioxidant properties, which may contribute to its potential health benefits.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments, including its high purity and stability, which make it a valuable tool for studying biological processes. However, MNPA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of MNPA, including its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. MNPA may also have applications in the development of new fluorescent probes for detecting metal ions and in the study of protein-protein interactions. Further studies are needed to fully understand the mechanism of action of MNPA and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, MNPA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA has been found to have various scientific research applications, including its use as a fluorescent probe for detecting metal ions, as a potential anticancer agent, and as a tool for studying protein-protein interactions. MNPA has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its potential toxicity. There are several future directions for the study of MNPA, including its potential use as a therapeutic agent for various diseases and in the development of new fluorescent probes for detecting metal ions.

Synthesis Methods

MNPA is synthesized through a multi-step process that involves the reaction of 4-methoxy-2-nitroaniline with ethyl acetoacetate, followed by the addition of phthalic anhydride and acetic anhydride. The resulting product is then purified through column chromatography to obtain MNPA in its pure form. The synthesis of MNPA has been optimized to ensure high yields and purity, making it a valuable compound for scientific research.

properties

Product Name

[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate

Molecular Formula

C20H17N3O8

Molecular Weight

427.4 g/mol

IUPAC Name

[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C20H17N3O8/c1-11(22-18(25)13-5-3-4-6-14(13)19(22)26)20(27)31-10-17(24)21-15-8-7-12(30-2)9-16(15)23(28)29/h3-9,11H,10H2,1-2H3,(H,21,24)

InChI Key

OTCOMWZYKSTOKZ-UHFFFAOYSA-N

SMILES

CC(C(=O)OCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C(=O)OCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.